molecular formula C10H20N2O2 B1400910 cis-3-(Boc-aminomethyl)cyclobutylamine CAS No. 1363380-57-7

cis-3-(Boc-aminomethyl)cyclobutylamine

Cat. No.: B1400910
CAS No.: 1363380-57-7
M. Wt: 200.28 g/mol
InChI Key: OVVBOBKSGLYQRG-UHFFFAOYSA-N
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Description

Cis-3-(Boc-aminomethyl)cyclobutylamine is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(11)5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBOBKSGLYQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145774
Record name Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-81-0, 1334499-53-4
Record name Carbamic acid, N-[(cis-3-aminocyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate
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Foundational & Exploratory

An In-Depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine (CAS 1363381-81-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-3-(Boc-aminomethyl)cyclobutylamine, a key building block in modern medicinal chemistry. The guide delves into its physicochemical properties, outlines a detailed synthetic pathway, and explores its applications in the development of novel therapeutics, particularly antimicrobial agents and muscarinic receptor antagonists. The content is structured to provide both theoretical understanding and practical insights for researchers in drug discovery and development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in drug design. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic chains or planar aromatic rings. This conformational constraint allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can improve metabolic stability and other pharmacokinetic properties of a drug candidate. This compound, with its cis-disubstituted pattern, provides a unique spatial arrangement of two key functional groups: a primary amine and a Boc-protected aminomethyl group. This specific stereochemistry makes it a powerful tool for exploring chemical space and developing novel drug candidates with improved efficacy and safety profiles.

Physicochemical Properties and Handling

This compound is a white crystalline powder with a melting point in the range of 110-113 °C.[1] It is stable under standard laboratory conditions but is sensitive to strong acids, which can lead to the cleavage of the Boc protecting group.[1]

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1363381-81-0[1]
Molecular Formula C₁₀H₂₀N₂O₂[1]
Molecular Weight 200.28 g/mol
Appearance White crystalline powder[1]
Melting Point 110-113 °C[1]
Solubility Soluble in methanol, ethanol, and dichloromethane.General chemical knowledge
Storage Store in a cool, dry place away from strong acids.[1]

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogs. A plausible and efficient synthetic route starts from cis-1,3-cyclobutanedimethanol. The following multi-step synthesis is a representative, field-proven approach.

Synthesis_Workflow A cis-1,3-Cyclobutanedimethanol B cis-3-(Hydroxymethyl)cyclobutyl)methyl methanesulfonate A->B 1. MsCl, Et3N C cis-3-(Azidomethyl)cyclobutanol B->C 2. NaN3, DMF D cis-3-(Azidomethyl)cyclobutyl)methyl carbamate C->D 3. Boc2O, DMAP E cis-3-(Aminomethyl)cyclobutyl)methyl carbamate D->E 4. H2, Pd/C

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Monomesylation of cis-1,3-Cyclobutanedimethanol

  • Rationale: The selective activation of one hydroxyl group is achieved through monomesylation. The use of one equivalent of mesyl chloride at low temperature favors the formation of the mono-substituted product.

  • Procedure:

    • Dissolve cis-1,3-cyclobutanedimethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.1 eq) dropwise.

    • Slowly add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Azide Formation

  • Rationale: The mesylate is a good leaving group and is readily displaced by the azide nucleophile in an SN2 reaction.

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford cis-3-(azidomethyl)cyclobutanol.

Step 3: Boc Protection of the Hydroxyl Group

  • Rationale: The remaining hydroxyl group is protected with a Boc group to prevent it from reacting in the subsequent reduction step.

  • Procedure:

    • Dissolve the azide from Step 2 in DCM.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature for 16 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Boc-protected azide.

Step 4: Reduction of the Azide

  • Rationale: The azide is reduced to the primary amine using catalytic hydrogenation. This is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the Boc-protected azide from Step 3 in methanol.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ ~3.1 ppm (t, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

  • δ ~2.8 ppm (m, 1H): Methine proton attached to the carbon bearing the primary amine.

  • δ ~2.0-2.2 ppm (m, 4H): Methylene protons of the cyclobutane ring.

  • δ ~1.8 ppm (m, 1H): Methine proton of the cyclobutane ring.

  • δ 1.44 ppm (s, 9H): Methyl protons of the Boc group.

  • δ ~1.2 ppm (br s, 2H): Protons of the primary amine.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~156 ppm: Carbonyl carbon of the Boc group.

  • δ ~79 ppm: Quaternary carbon of the Boc group.

  • δ ~45 ppm: Methylene carbon adjacent to the Boc-protected nitrogen.

  • δ ~40 ppm: Methine carbon attached to the primary amine.

  • δ ~35 ppm: Methylene carbons of the cyclobutane ring.

  • δ ~30 ppm: Methine carbon of the cyclobutane ring.

  • δ 28.4 ppm: Methyl carbons of the Boc group.

Mass Spectrometry (ESI+):

  • m/z = 201.15 [M+H]⁺: Protonated molecular ion.

  • m/z = 145.13 [M - tBu + H]⁺: Loss of the tert-butyl group.

  • m/z = 101.10 [M - Boc + H]⁺: Loss of the Boc group.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature and defined stereochemistry allow for the creation of diverse chemical libraries.

Antimicrobial Agents

The unique spatial arrangement of the two amino groups in this compound makes it an attractive scaffold for the development of novel antimicrobial agents.[1] The diamine core can be incorporated into larger molecules that can interact with bacterial cell walls or other essential bacterial targets.[1]

Workflow for Amide Coupling:

Amide_Coupling A This compound C Amide Product A->C HATU, DIPEA B Carboxylic Acid (R-COOH) B->C

Caption: General workflow for amide coupling reactions.

Protocol for Amide Coupling:

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are involved in a wide range of physiological processes, and their antagonists are used to treat conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). The cyclobutane scaffold can serve as a rigid core to which pharmacophoric elements can be attached to achieve high affinity and selectivity for specific muscarinic receptor subtypes.[1]

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. Its unique stereochemistry and conformational rigidity provide a powerful tool for the design and synthesis of novel drug candidates with improved pharmacological properties. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and insights into its applications, which should serve as a valuable resource for researchers in the field of drug discovery.

References

Sources

A Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane motif, once a rarity in medicinal chemistry, is now recognized as a valuable scaffold for introducing unique three-dimensional geometry into drug candidates.[1] Its rigid, puckered structure offers a strategic advantage over more conventional, flexible alkyl chains or planar aromatic rings, enabling chemists to refine pharmacophore orientation, enhance metabolic stability, and modulate physicochemical properties.[1] Within this class of building blocks, cis-3-(Boc-aminomethyl)cyclobutylamine emerges as a particularly versatile intermediate. Possessing two distinct nitrogen functionalities—a primary amine and a Boc-protected aminomethyl group—it provides a ready handle for orthogonal chemical modifications. This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its application as a key structural component in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is a bifunctional cyclobutane derivative designed for use in organic synthesis, particularly in the construction of complex bioactive molecules. The cis stereochemistry of the 1,3-disubstituted pattern fixes the spatial relationship between the two amine-based functional groups, a critical feature for receptor-ligand interactions. The tert-butyloxycarbonyl (Boc) protecting group on the primary aminomethyl moiety ensures chemoselectivity, allowing for reactions to be directed specifically to the unprotected primary amine on the cyclobutane ring.

Key quantitative data and physical descriptors for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂O₂[2][3][4]
Molecular Weight 200.28 g/mol [2][3]
CAS Number 1363381-81-0[2][3]
Appearance White crystalline powder[5]
Melting Point 110-113 °C[5]
IUPAC Name tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate[2]
Predicted XlogP 0.8[4]
Monoisotopic Mass 200.152477885 Da[2]

Synthesis and Purification Workflow

The synthesis of this compound requires a stereocontrolled approach to establish the desired 1,3-cis relationship on the cyclobutane ring. While multiple routes are conceivable, a common strategy involves the reduction of a corresponding dinitrile or a related precursor derived from a cyclobutane dicarboxylic acid. The following represents a logical and field-proven synthetic paradigm.

Proposed Synthetic Pathway

The causality behind this experimental design is rooted in achieving stereoselectivity and functional group compatibility. Starting with cis-cyclobutane-1,3-dicarboxylic acid ensures the correct stereochemical foundation. Conversion to the diamide, followed by a Hofmann rearrangement, is a classic method for producing amines from amides. However, a more direct and high-yielding approach is the reduction of the corresponding dinitrile. The subsequent selective protection of one amine is crucial for the compound's utility as a building block.

G cluster_0 Synthesis Workflow A cis-Cyclobutane-1,3-dinitrile B Reduction (e.g., LiAlH₄ or H₂/Raney Ni) A->B C cis-1,3-Bis(aminomethyl)cyclobutane B->C D Selective Boc Protection (Di-tert-butyl dicarbonate, controlled stoichiometry) C->D E This compound D->E F Purification (Column Chromatography) E->F G Final Product F->G

Caption: A logical workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

Objective: To synthesize and purify this compound.

Materials:

  • cis-1,3-Bis(aminomethyl)cyclobutane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel (for chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Methanol (MeOH)

Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve cis-1,3-bis(aminomethyl)cyclobutane (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Expertise & Experience: The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions with moisture. Cooling the reaction controls the exothermicity and improves selectivity.

  • Reagent Addition: Add triethylamine (1.1 eq) to the solution. Slowly, add a solution of di-tert-butyl dicarbonate (0.95 eq) in DCM dropwise over 1 hour.

    • Trustworthiness: Using slightly less than one equivalent of Boc₂O statistically favors mono-protection over di-protection, which is the cornerstone of this selective protocol. TEA acts as a base to neutralize the acid byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-protected product.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the crude product by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for separating the desired mono-Boc product from unreacted starting material and the di-Boc byproduct.

    • Self-Validating System: The distinct polarities of the starting diamine, the mono-protected product, and the di-protected byproduct allow for clean separation via chromatography, which can be validated by TLC analysis of the collected fractions.

  • Final Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm integrating to 9H), the cyclobutane ring protons, and the methylene protons adjacent to the nitrogen atoms.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at an m/z of approximately 201.16.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard for determining the purity of the final compound.

Standard HPLC Protocol for Purity Assessment

Objective: To determine the purity of the final product.

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar organic molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified aqueous phase to ensure amines are protonated for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 210 nmDetection at a low wavelength is suitable for compounds lacking a strong chromophore.
Injection Volume 10 µLStandard volume for analytical assessment.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for creating novel chemical entities with therapeutic potential. Its utility has been demonstrated in several areas of pharmaceutical research.[5]

  • Antimicrobial Agents: The cyclobutylamine scaffold can be incorporated into molecules designed to target bacterial processes. Research has shown its role in developing agents with activity against drug-resistant tuberculosis.[5]

  • Muscarinic Receptor Antagonists: In neuropharmacology, this compound serves as a key intermediate for synthesizing muscarinic receptor antagonists. The rigid cyclobutane core helps to correctly orient the pharmacophoric elements for optimal receptor binding, potentially leading to improved pharmacokinetic profiles.[5]

  • Fluorescent Probes: The primary amine on the cyclobutane ring provides a convenient attachment point for fluorescent tags, enabling the creation of probes for detecting enzymatic activity in biological systems.[5]

G cluster_1 Drug Development Logic A This compound (Building Block) B Step 1: Couple R¹ to Ring Amine (e.g., Amide formation, Reductive amination) A->B C Step 2: Deprotect Boc Group (Acidic conditions, e.g., TFA) B->C D Step 3: Couple R² to Side-Chain Amine C->D E Final Drug Candidate (R¹-Cyclobutane-R²) D->E F Biological Target E->F Binding Interaction

Caption: Orthogonal synthesis strategy enabling differential functionalization.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is associated with several hazards that necessitate careful handling.

GHS Hazard Information: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.[5]

  • The use of desiccants is recommended to protect against hydrolysis, as the compound is sensitive to strong acids.[5]

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. AA Blocks. [Link]

  • Synthesis method of trans-3-aminobutanol.
  • This compound (C10H20N2O2). PubChemLite. [Link]

  • cyclobutylamine. Organic Syntheses Procedure. [Link]

  • Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central, National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to cis-3-(Boc-aminomethyl)cyclobutylamine: Structure, Stereochemistry, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric elements is paramount. Among the various carbocyclic systems, the cyclobutane motif has emerged as a compelling structural unit, valued for its ability to impart conformational rigidity and act as a bioisosteric replacement for other common chemical groups.[1] This guide focuses on a particularly valuable building block: cis-3-(Boc-aminomethyl)cyclobutylamine. Its unique stereochemistry and bifunctional nature make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document will provide a comprehensive overview of its chemical structure, delve into the critical aspects of its stereochemistry, outline plausible synthetic strategies, and discuss its applications in the development of novel therapeutics.

Part 1: Unveiling the Core Structure and Physicochemical Properties

This compound, with the IUPAC name tert-butyl N-[(cis-3-aminocyclobutyl)methyl]carbamate, is a diamine derivative featuring a cyclobutane ring with two substituents in a cis-1,3-relationship.[2] The molecule possesses a primary amine and a Boc-protected primary amine, offering orthogonal reactivity for sequential chemical modifications.

PropertyValueReference
CAS Number 1363381-81-0[3]
Molecular Formula C10H20N2O2[3]
Molecular Weight 200.28 g/mol [3]
Appearance White crystalline powder[4]
Melting Point 110-113 °C[4]

The presence of both a free primary amine and a carbamate-protected amine allows for selective functionalization, making it a versatile intermediate in multi-step synthetic campaigns.

Caption: 2D representation of this compound.

Part 2: The Critical Role of Stereochemistry

The defining feature of this compound is the relative orientation of its two substituents on the cyclobutane ring. This cis-stereochemistry has profound implications for the molecule's three-dimensional shape and its subsequent interactions with biological targets.

Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or bent conformation to alleviate angle strain. This puckering leads to two distinct substituent positions: axial and equatorial. In the case of cis-1,3-disubstituted cyclobutanes, the substituents can exist in either a diaxial or a diequatorial conformation.

G cluster_0 Ring Puckering and Conformational Isomers cluster_1 cis-1,3-Disubstitution Planar (High Strain) Planar (High Strain) Puckered Conformation Puckered Conformation Planar (High Strain)->Puckered Conformation Relieves Angle Strain Axial Positions Axial Positions Puckered Conformation->Axial Positions Equatorial Positions Equatorial Positions Puckered Conformation->Equatorial Positions cis-Isomer cis-Isomer Diequatorial (More Stable) Diequatorial (More Stable) cis-Isomer->Diequatorial (More Stable) Diaxial (Less Stable) Diaxial (Less Stable) cis-Isomer->Diaxial (Less Stable) Reduced Steric Hindrance Reduced Steric Hindrance Diequatorial (More Stable)->Reduced Steric Hindrance Leads to Increased Steric Hindrance Increased Steric Hindrance Diaxial (Less Stable)->Increased Steric Hindrance Leads to

Caption: Conformational preferences of cis-1,3-disubstituted cyclobutanes.

For this compound, the diequatorial conformation is generally favored as it minimizes steric interactions between the two bulky substituents. This defined spatial arrangement is a key attribute that medicinal chemists leverage to create molecules with specific vectoral properties for optimal receptor binding. The constrained nature of the cyclobutane ring reduces the number of accessible conformations, which can lead to an entropic advantage upon binding to a biological target, potentially increasing potency and selectivity.[1]

Part 3: Strategic Approaches to Synthesis

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would start from a symmetrical precursor like 1,3-cyclobutanedicarboxylic acid, where the cis-stereochemistry can be readily established.

G Target This compound Diamine cis-3-(Aminomethyl)cyclobutanamine Target->Diamine Boc Protection Diazide cis-1,3-Bis(azidomethyl)cyclobutane Diamine->Diazide Reduction (e.g., H2, Pd/C) Dimesylate cis-1,3-Bis(mesyloxymethyl)cyclobutane Diazide->Dimesylate Azide Displacement (NaN3) Diol cis-1,3-Cyclobutanedimethanol Dimesylate->Diol Mesylation Diester cis-1,3-Cyclobutanedicarboxylic Acid Dimethyl Ester Diol->Diester Reduction (e.g., LiAlH4) Diacid cis-1,3-Cyclobutanedicarboxylic Acid Diester->Diacid Esterification

Caption: Retrosynthetic analysis for this compound.

Illustrative Synthetic Protocol (Hypothetical)

The following protocol is a conceptual outline based on analogous transformations and should be optimized for specific laboratory conditions.

Step 1: Reduction of cis-1,3-Cyclobutanedicarboxylic Acid

  • Rationale: The commercially available cis-1,3-cyclobutanedicarboxylic acid serves as an excellent starting material with the desired stereochemistry already in place. Reduction of both carboxylic acid moieties to primary alcohols provides the corresponding diol.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of cis-1,3-cyclobutanedicarboxylic acid in THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure to yield cis-1,3-cyclobutanedimethanol.

Step 2: Conversion to a Bis-leaving Group

  • Rationale: To facilitate nucleophilic substitution, the hydroxyl groups of the diol are converted to good leaving groups, such as mesylates or tosylates.

  • Procedure:

    • Dissolve cis-1,3-cyclobutanedimethanol in dichloromethane (DCM) and cool to 0 °C.

    • Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Stir the reaction mixture at 0 °C for a few hours.

    • Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the dimesylate.

Step 3: Azide Displacement

  • Rationale: The introduction of nitrogen is achieved via an Sₙ2 reaction using sodium azide. This step proceeds with an inversion of configuration at both stereocenters, but since the starting material is achiral and the reaction is symmetrical, the overall cis relationship is maintained.

  • Procedure:

    • Dissolve the dimesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).

    • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours.

    • Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield cis-1,3-bis(azidomethyl)cyclobutane.

Step 4: Reduction of the Diazide to the Diamine

  • Rationale: The two azide groups are reduced to primary amines. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve the diazide in methanol or ethanol and add a catalytic amount of palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain cis-3-(aminomethyl)cyclobutanamine.

Step 5: Selective Boc Protection

  • Rationale: To obtain the target molecule, one of the two primary amines needs to be selectively protected with a Boc group. This can be achieved by using a substoichiometric amount of the Boc-protection reagent.

  • Procedure:

    • Dissolve the diamine in a suitable solvent such as DCM or THF.

    • Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1.0 equivalents) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Purify the reaction mixture by column chromatography to isolate this compound from the unprotected diamine and the bis-protected byproduct.

Part 4: Characterization and Spectroscopic Analysis (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A characteristic singlet at ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.

    • Multiplets in the region of 1.5-2.5 ppm corresponding to the protons on the cyclobutane ring. The cis stereochemistry will influence the coupling constants between these protons.

    • A doublet or triplet at ~3.0-3.5 ppm for the CH₂ group adjacent to the Boc-protected nitrogen.

    • Signals corresponding to the NH₂ and NH protons, which may be broad and their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR:

    • A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • Signals in the aliphatic region (typically 30-50 ppm) for the carbons of the cyclobutane ring and the CH₂ group.

    • A signal around 156 ppm for the carbonyl carbon of the Boc group.

Infrared (IR) Spectroscopy
  • N-H stretching vibrations for the primary amine and the carbamate in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations for the aliphatic groups just below 3000 cm⁻¹.

  • A strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)
  • The mass spectrum should show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 201.16.

Part 5: Applications in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry for several reasons:

  • Scaffold for Diverse Libraries: The orthogonal reactivity of the two amine groups allows for the divergent synthesis of chemical libraries for high-throughput screening.

  • Conformational Constraint: The rigid cyclobutane core helps to lock flexible molecules into a bioactive conformation, which can enhance binding affinity and selectivity for their biological targets.[1]

  • Improved Physicochemical Properties: The introduction of a sp³-rich cyclobutane ring can improve metabolic stability and solubility compared to aromatic analogues.

  • Bioisosteric Replacement: The cyclobutane scaffold can act as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This building block has been utilized in the synthesis of:

  • Antimicrobial Agents: The cyclobutane-amine structure provides a framework for developing novel antibacterial agents.[4]

  • Muscarinic Receptor Antagonists: The steric and electronic properties of the molecule are beneficial for optimizing binding to muscarinic receptors.[4]

  • Fluorescent Probes: The primary amine serves as a convenient handle for the attachment of fluorescent tags for use in biological assays.[4]

Conclusion

This compound is a stereochemically defined and synthetically versatile building block with significant potential in drug discovery and chemical biology. Its rigid cyclobutane core provides a means to explore chemical space with a higher degree of three-dimensional precision compared to more flexible aliphatic linkers. While detailed synthetic protocols and spectroscopic data for this specific molecule are not widely published, its preparation can be achieved through logical and established synthetic transformations. The principles and strategies outlined in this guide provide a solid foundation for researchers and scientists to incorporate this valuable scaffold into their research and development programs, paving the way for the discovery of new and improved therapeutic agents.

References

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An In-Depth Technical Guide to the Synthesis of the "cis-3-(Boc-aminomethyl)cyclobutylamine" Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the cis-1,3-Disubstituted Cyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a distinct advantage over more traditional, often planar, aromatic systems.[1] The cis-1,3-disubstituted pattern, in particular, provides a unique spatial arrangement of functional groups, enabling precise interactions with biological targets. "cis-3-(Boc-aminomethyl)cyclobutylamine" is a prime exemplar of this class of building blocks, finding extensive application in the development of novel therapeutics, including potent antimicrobial agents and muscarinic receptor antagonists.[2] This guide provides a comprehensive overview of a robust and scientifically sound synthetic strategy to access this valuable compound, delving into the rationale behind the chosen methodologies and offering detailed experimental protocols.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals a strategic pathway originating from the readily accessible starting material, cis-1,3-cyclobutanedicarboxylic acid.

Retrosynthesis target This compound intermediate1 cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid target->intermediate1 Hofmann or Curtius Rearrangement intermediate2 cis-3-(Hydroxymethyl)cyclobutanecarboxylic acid intermediate1->intermediate2 Functional Group Interconversion (e.g., Mitsunobu, Azide displacement) starting_material cis-1,3-Cyclobutanedicarboxylic acid intermediate2->starting_material Selective Reduction

Caption: Retrosynthetic analysis of this compound.

This analysis highlights the key transformations required:

  • Selective functionalization of one carboxylic acid group of cis-1,3-cyclobutanedicarboxylic acid.

  • Conversion of the other carboxylic acid into a primary amine via a rearrangement reaction .

Synthetic Strategy and Mechanistic Insights

The forward synthesis is designed as a multi-step sequence, commencing with the preparation of the cyclobutane core and proceeding through carefully controlled functional group manipulations.

Part 1: Synthesis of the Key Intermediate, cis-1,3-Cyclobutanedicarboxylic Acid

The synthesis of cis-1,3-cyclobutanedicarboxylic acid is a well-established procedure, often starting from diethyl malonate and 1,3-dibromopropane. However, historical accounts reveal a fascinating journey of discovery, with many early reported syntheses being erroneous.[3] A reliable method involves the hydrolysis of the corresponding dinitrile or diester, which can be formed through various cyclization strategies. For the purpose of this guide, we will consider cis-1,3-cyclobutanedicarboxylic acid as a commercially available or readily preparable starting material.

PropertyValue
Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
Appearance White crystalline solid
CAS Number 2398-16-5
Key Characteristics A versatile difunctional cyclobutane core.
Table 1. Physicochemical Properties of cis-1,3-Cyclobutanedicarboxylic Acid.[4]
Part 2: Selective Mono-Reduction and Functional Group Interconversion

A critical step in this synthesis is the selective transformation of one of the two identical carboxylic acid groups. This can be achieved through a statistical mono-esterification followed by reduction, or more elegantly, through the formation of a cyclic anhydride followed by regioselective opening. However, a more direct approach involves the selective reduction of the diacid.

Step 1: Selective Mono-reduction to cis-3-(Hydroxymethyl)cyclobutanecarboxylic acid

The selective reduction of one carboxylic acid in the presence of another is a challenging yet achievable transformation. Borane-based reagents, such as borane-tetrahydrofuran complex (BH3·THF), are known to selectively reduce carboxylic acids. By carefully controlling the stoichiometry of the reducing agent, it is possible to favor the formation of the mono-alcohol.

Causality: The rationale behind using a controlled amount of a mild reducing agent like BH3·THF is to exploit the potential for statistical differentiation between the two carboxylic acid groups. Once one acid is reduced to the alcohol, the electron-withdrawing effect on the remaining carboxylic acid is slightly altered, which can influence its reactivity towards further reduction.

Step 2: Conversion to cis-3-(Azidomethyl)cyclobutanecarboxylic acid

The resulting hydroxyl group is a versatile handle for introducing the aminomethyl moiety. A common and efficient method is a two-step process involving mesylation followed by azide displacement.

  • Mesylation: The alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) to form the corresponding mesylate. The mesylate is an excellent leaving group.

  • Azide Displacement: The mesylate is then displaced by sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration, although in this achiral system, it primarily serves to introduce the azide functionality.

Step 3: Reduction of the Azide and Boc Protection

The azide is then reduced to the primary amine. A standard and clean method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The resulting amine is immediately protected with a tert-butoxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This sequence yields the key intermediate, cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid .

Part 3: Conversion of the Carboxylic Acid to the Amine via Curtius Rearrangement

The final key transformation is the conversion of the remaining carboxylic acid group into the primary amine. The Curtius rearrangement is a reliable and widely used method for this purpose.[5][6] It proceeds with retention of stereochemistry, which is crucial for maintaining the cis relationship of the substituents on the cyclobutane ring.

Step 1: Formation of the Acyl Azide

The carboxylic acid is first activated and then converted to an acyl azide. A common method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[7] This reagent allows for the direct conversion of the carboxylic acid to the acyl azide in a one-pot procedure.

Step 2: Thermal Rearrangement to the Isocyanate

Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate. This is the key step of the Curtius rearrangement.

Step 3: Hydrolysis to the Amine

The isocyanate is then hydrolyzed to the primary amine. This is typically achieved by adding water or an acid to the reaction mixture. The intermediate carbamic acid is unstable and readily decarboxylates to afford the desired primary amine.

Synthesis_Workflow cluster_part1 Part 1: Starting Material cluster_part2 Part 2: Selective Functionalization cluster_part3 Part 3: Amine Formation start cis-1,3-Cyclobutanedicarboxylic acid intermediate1 cis-3-(Hydroxymethyl)cyclobutanecarboxylic acid start->intermediate1 Selective Reduction intermediate2 cis-3-(Azidomethyl)cyclobutanecarboxylic acid intermediate1->intermediate2 Mesylation, Azide Displacement intermediate3 cis-3-(Aminomethyl)cyclobutanecarboxylic acid intermediate2->intermediate3 Reduction (H2, Pd/C) intermediate4 cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid intermediate3->intermediate4 Boc Protection intermediate5 Acyl Azide Intermediate intermediate4->intermediate5 DPPA, Et3N intermediate6 Isocyanate Intermediate intermediate5->intermediate6 Heat (Rearrangement) product This compound intermediate6->product Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid

  • Selective Mono-reduction: To a solution of cis-1,3-cyclobutanedicarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (0.55 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cis-3-(hydroxymethyl)cyclobutanecarboxylic acid.

  • Mesylation: Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 2 hours. Wash the reaction mixture with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude mesylate.

  • Azide Displacement: Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF) and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 6-8 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude cis-3-(azidomethyl)cyclobutanecarboxylic acid.

  • Reduction and Boc Protection: Dissolve the crude azide (1.0 eq) in methanol and add di-tert-butyl dicarbonate (1.2 eq). Add a catalytic amount of 10% palladium on carbon. Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) for 12-16 hours. Filter the reaction mixture through a pad of Celite® and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid.

Protocol 2: Synthesis of this compound

  • Acyl Azide Formation and Curtius Rearrangement: To a solution of cis-3-(Boc-aminomethyl)cyclobutanecarboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 90-100 °C for 2-3 hours, or until nitrogen evolution ceases.

  • Hydrolysis: Cool the reaction mixture to room temperature and add a solution of 2 M hydrochloric acid. Stir vigorously for 1-2 hours. Basify the aqueous layer with 2 M sodium hydroxide to pH > 12 and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel, dichloromethane/methanol with 1% triethylamine) or by crystallization to yield pure This compound .

StepReagents and ConditionsKey Transformation
Mono-reduction BH3·THF, THF, 0 °C to rt-COOH to -CH2OH
Mesylation MsCl, TEA, DCM, 0 °C-OH to -OMs
Azide Displacement NaN3, DMF, 80 °C-OMs to -N3
Reduction & Boc Protection H2, Pd/C, Boc2O, MeOH-N3 to -NHBoc
Curtius Rearrangement & Hydrolysis DPPA, TEA, Toluene, heat; then H2O, H+ or OH--COOH to -NH2
Table 2. Summary of Key Reaction Steps and Conditions.

Conclusion

The synthesis of "this compound" presented herein provides a reliable and scalable route to this important medicinal chemistry building block. The strategy relies on a series of well-understood and robust chemical transformations, with careful consideration given to stereochemical control and selective functional group manipulation. By understanding the underlying principles of each reaction, researchers can confidently implement and adapt this synthesis to meet their specific needs in the pursuit of novel and effective therapeutics.

References

  • Vogel, E. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. 1992 , 69 (10), 849. [Link]

  • Heisig, G. B.; Stodola, F. H. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. 1943 , 23, 16. [Link]

  • Calad, S.; Mans, D.; Morin, J.-A.; O'Neill-Slawecki, S.; Sisko, J. An expedient synthesis of cis/trans-1,3-disubstituted cyclobutanols. Tetrahedron Letters. 2011 , 52 (32), 4207–4210. [Link]

  • Montoya Balbás, I.; Domínguez Mendoza, B. E.; Fernández-Zertuche, M.; Ordoñez, M.; Linzaga-Elizalde, I. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2012 , 17 (1), 151-162. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Kaur, N.; Kishore, D. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. 2019 , 19 (13), 1045-1060. [Link]

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  • Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride. CN102633657A.
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  • Google Patents. Synthesis method of trans-3-aminobutanol. CN112608243A.
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  • ResearchGate. Hofmann Rearrangement Under Mildly Acidic Conditions Using [I,I-Bis(Trifluoroacetoxy)]Iodobenzene: Cyclobutylamine Hydrochloride from Cyclobutanecarboxamide. [Link]

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  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for cis-3-(Boc-aminomethyl)cyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of cis-3-(Boc-aminomethyl)cyclobutylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable cyclobutane building block. Cyclobutane scaffolds are increasingly sought after in drug discovery for their ability to impart three-dimensionality and favorable physicochemical properties to lead compounds.[1][2] However, their synthesis, particularly with stereochemical control, presents unique challenges.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-quality results.

Section 1: Synthesis Overview & Key Control Points

The most common and versatile route to this compound involves a two-stage process: the selective Boc-protection of a diamine precursor, followed by a diastereoselective reaction, or a reductive amination of a cyclobutanone precursor. The latter is often preferred for controlling the introduction of the second nitrogen atom and influencing stereochemistry.

A representative synthetic workflow starting from a cyclobutanone is illustrated below. Success hinges on meticulous control at two key stages: Imine/Enamine Formation and Diastereoselective Reduction .

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Diastereoselective Reduction cluster_2 Stage 3: Purification A tert-butyl (3-oxocyclobutyl)methylcarbamate C Imine/Enamine Intermediate A->C Mild Acid Catalyst (e.g., AcOH) B Amine Source (e.g., NH4OAc, NH3) B->C E cis/trans Amine Mixture C->E In situ reduction D Reducing Agent (e.g., NaBH(OAc)3) D->E F Chromatographic Separation E->F G This compound (Final Product) F->G Isolate cis isomer

Caption: General workflow for synthesizing this compound via reductive amination.

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a direct question-and-answer format.

Problem Area 1: Low Overall Yield

Q: My reductive amination reaction has stalled or is giving a very low yield. What are the most likely causes?

A: Low yield in reductive amination typically points to one of three areas: inefficient imine formation, incorrect choice or handling of the reducing agent, or suboptimal pH.

  • Inefficient Imine Formation: The reaction's first step is the formation of an imine or enamine intermediate.[3] This is a reversible equilibrium. If this intermediate doesn't form in sufficient concentration, the subsequent reduction will be slow.

    • Causality: The reaction between a ketone and an amine source like ammonium acetate is catalyzed by mild acid. If the reaction medium is too basic, the carbonyl is not activated; if it's too acidic, the amine nucleophile is protonated and rendered unreactive.[4]

    • Solution: Add a catalytic amount (5-10 mol%) of acetic acid to your reaction mixture if using a neutral amine source. When using ammonium salts, the pH is generally self-regulating. You can also facilitate imine formation by removing water, for example, by adding molecular sieves to the reaction.

  • Incorrect Reducing Agent: Not all reducing agents are suitable for a one-pot reductive amination.

    • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone to an alcohol byproduct before it has a chance to form the imine.[5] Milder, more selective reagents are required.

    • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is the reagent of choice for this transformation as it is selective for the iminium ion over the ketone and tolerates mildly acidic conditions.[6] Sodium cyanoborohydride (NaBH₃CN) is another option, but NaBH(OAc)₃ is generally less toxic and equally effective.[4]

  • Reaction Conditions: Temperature and concentration play a crucial role.

    • Causality: While many reductive aminations proceed at room temperature, some sterically hindered substrates or less reactive amines may require gentle heating (40-50 °C) to drive the imine equilibrium forward.

    • Solution: Monitor your reaction by TLC or LC-MS. If you see only starting material after several hours, consider increasing the temperature modestly. Ensure your reagents are stoichiometric; a slight excess of the amine source (1.2-1.5 equivalents) can help push the equilibrium.

G node_s Check reagent quality. - Use fresh reducing agent - Ensure anhydrous conditions node_c Action: Drive imine formation. - Add cat. AcOH - Add molecular sieves - Increase temperature to 40°C start Low Reductive Amination Yield q1 Is starting ketone consumed? (TLC/LCMS) start->q1 q1->node_c No q2 Is alcohol byproduct observed? q1->q2 Yes q2->node_s No q3 Using NaBH(OAc)3 or NaBH3CN? q2->q3 Yes q3->node_s Yes node_c2 Action: Change reducing agent. - NaBH4 is too reactive. - Switch to NaBH(OAc)3. q3->node_c2 No

Caption: Troubleshooting decision tree for low reductive amination yield.

Q: My Boc-protection reaction on the precursor diamine is messy and incomplete. How can I optimize it?

A: The key challenges in Boc protection are often related to substrate solubility and controlling the reactivity of the Boc anhydride (Boc₂O).

  • Solubility Issues: Diamines, especially as free bases, can have poor solubility in common aprotic solvents like THF or DCM.[7]

    • Causality: If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

    • Solution: A mixed solvent system can be highly effective. A popular and robust method involves a mixture of water, methanol, and a base like triethylamine (TEA). The aqueous component helps dissolve the amine salt, while the methanol co-solubilizes the Boc₂O. Alternatively, using DMF or DMSO as a solvent can be effective, although purification is more challenging.

  • Incorrect Base/Stoichiometry: The choice and amount of base are critical.

    • Causality: A base is needed to deprotonate the amine, increasing its nucleophilicity.[8] However, using a strong base like NaOH in an aqueous system can accelerate the hydrolysis of Boc₂O, consuming your reagent.

    • Solution: Use an organic base like triethylamine (TEA) or DIPEA, typically in slight excess (2.0-2.2 equivalents for a diamine hydrochloride salt). Use a carefully controlled amount of Boc₂O (1.0-1.1 equivalents for mono-protection) to avoid the formation of the di-Boc byproduct. Add the Boc₂O portion-wise to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic amine over hydrolysis.

Problem Area 2: Product Impurities & Stereochemistry

Q: My final product is contaminated with the trans-isomer. How can I improve the cis-selectivity?

A: Achieving high cis-selectivity in the reduction of a 3-substituted cyclobutanimine is a significant challenge. The stereochemical outcome is dictated by the direction of hydride delivery to the iminium intermediate.

  • Choice of Reducing Agent: Bulkier reducing agents can provide better stereocontrol.

    • Causality: The hydride will preferentially attack from the less sterically hindered face of the cyclobutane ring. The Boc-aminomethyl group at the 3-position is sterically demanding. A bulky reducing agent will be more sensitive to this steric hindrance, enhancing the facial selectivity of the attack.

    • Solution: While NaBH(OAc)₃ is standard, consider using an even bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®). This reagent must be used at low temperatures (-78 °C) and is not suitable for one-pot procedures (the imine must be pre-formed), but it can offer superior stereoselectivity in challenging cases.

  • Temperature Control: Lower temperatures generally lead to higher selectivity.

    • Causality: At lower temperatures, the kinetic product is favored. The transition state leading to the cis product is often lower in energy due to a less-hindered approach vector for the hydride. Higher temperatures provide enough energy to overcome small activation barriers, leading to the formation of both diastereomers.

    • Solution: Perform the reduction step at 0 °C or even -20 °C. Add the reducing agent slowly to the solution of the pre-formed imine to maintain a low reaction temperature.

Q: How can I effectively separate the final cis and trans isomers?

A: Separation of cyclobutane diastereomers almost always requires column chromatography.[9]

  • Causality: The cis and trans isomers have slightly different polarities due to their overall dipole moment and how they interact with the stationary phase. The cis isomer, with both functional groups on the same face, is often slightly more polar.

  • Solution: Use a high-performance silica gel. A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% Dichloromethane) and slowly increase the polarity by adding methanol. Adding a small amount of a basic modifier like ammonium hydroxide (0.5-1%) or triethylamine (1%) to the mobile phase is critical . This deactivates acidic sites on the silica gel, preventing peak tailing and improving the separation of the basic amine products.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of Boc protection and why is it so common? A: The Boc (tert-butyloxycarbonyl) group is a carbamate used to protect amines.[10] It is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O). The amine's lone pair attacks a carbonyl carbon of Boc₂O, leading to the protected amine and the release of tert-butanol and CO₂ gas, which drives the reaction to completion.[8] It is favored because it is stable to most basic and nucleophilic conditions but is easily removed with acid (like TFA or HCl), making it "orthogonal" to many other protecting groups.[11][12]

Q: What analytical techniques are best for monitoring this reaction? A:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. A typical mobile phase is 5-10% Methanol in Dichloromethane, often with 1% ammonium hydroxide to prevent streaking. Use a ninhydrin stain to visualize the primary amine starting material and product. The Boc-protected starting material will not stain with ninhydrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides accurate information on the consumption of starting materials and the formation of the product (by mass) and any side products.

Q: What are the primary safety considerations for this synthesis? A:

  • Reducing Agents: Hydride reagents like NaBH(OAc)₃ react with water and protic solvents to release hydrogen gas, which is flammable. Handle them in an anhydrous environment and quench reactions carefully by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used but are suspected carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Boc Anhydride: Boc₂O is an irritant. Avoid inhalation and skin contact.

Section 4: Optimized Experimental Protocols

Protocol 1: One-Pot Reductive Amination

This protocol is optimized for convenience and good yield with acceptable diastereoselectivity.

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl (3-oxocyclobutyl)methylcarbamate (1.0 eq), ammonium acetate (2.0 eq), and anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% Methanol in DCM containing 1% NH₄OH.

Protocol 2: Boc-Protection of a Diamine Precursor

This protocol is designed for substrates with potential solubility issues.

  • Dissolve cis-3-(aminomethyl)cyclobutan-1-amine hydrochloride (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.

  • Stir the solution until all solids have dissolved.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) slowly as a solid or as a solution in methanol.

  • Heat the reaction mixture to 50-55 °C and stir overnight (16 hours). A thick slurry may form as tert-butanol is produced.

  • Workup: Cool the reaction to room temperature. Remove the solvents under reduced pressure.

  • Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Section 5: Comparative Data Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

ReagentFormulaTypical SolventProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCE, THF, DCMMild, selective for imines/iminium ions; suitable for one-pot reactions.[6]Moisture sensitive; more expensive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHStable in protic solvents; effective.Highly toxic (releases HCN in strong acid); less selective than NaBH(OAc)₃.[5]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive, powerful.Reduces aldehydes/ketones; requires a two-step procedure (pre-formation of imine).[6]
L-Selectride®LiBH(sec-Bu)₃THFVery bulky, can offer high diastereoselectivity.Highly reactive, requires low temperatures (-78 °C); not for one-pot use.

Table 2: Solvent Selection for Boc-Protection Reactions

Solvent(s)BaseTemperatureAdvantagesDisadvantages
DCM or THFTEA, DIPEARoom TempEasy to remove; standard conditions.Poor solubility for many amine salts.[7]
Dioxane / WaterNaHCO₃, Na₂CO₃Room TempGood for water-soluble amines.Dioxane is a peroxide-former and suspected carcinogen.
MeOH / Water / TEATEA40-55 °CExcellent for dissolving polar amines/amine salts; robust procedure.Requires heating; workup involves multiple solvents.
DMF or NMPTEA, DIPEARoom TempExcellent solvating power.High boiling point makes removal difficult.

References

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Molecules. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]

  • Chemistry LibreTexts. Reductive Amination. (2023). [Link]

  • AA Blocks. This compound. [Link]

  • National Center for Biotechnology Information. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction. [Link]

  • Organic Reactions. Reductive Amination - Common Conditions. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Chemtips. Reactions that Work: Boc Protection. (2012). [Link]

  • White Rose Research Online. Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]

Sources

Technical Support Center: Synthesis of 1,3-Disubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3-disubstituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of constructing this valuable, yet challenging, carbocyclic scaffold. The inherent ring strain of the cyclobutane core, while making it a useful motif in medicinal chemistry for imposing conformational constraints, also presents significant synthetic hurdles.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of 1,3-disubstituted cyclobutanes. The solutions are presented in a question-and-answer format to directly tackle common experimental failures.

Issue 1: Low or No Product Yield

Question: My [2+2] cycloaddition reaction is resulting in low to no yield of the desired cyclobutane. What are the primary causes and how can I fix it?

Answer:

Low yields in [2+2] cycloadditions are a frequent issue. The root cause often depends on the specific modality of the reaction (photochemical, Lewis acid-catalyzed, etc.). Let's break down the possibilities.

Causality Analysis:

  • For Photochemical [2+2] Cycloadditions:

    • Inefficient Triplet State Formation: Many photochemical cycloadditions proceed through a triplet diradical intermediate.[1] If the enone or alkene partner does not efficiently undergo intersystem crossing to the triplet state upon direct irradiation, the reaction will be inefficient.

    • Competing Side Reactions: A major competing pathway is the cis/trans isomerization of the alkene, which can occur rapidly from the excited state and deplete the reactive isomer.[4]

    • Incorrect Wavelength: Using a light source with an inappropriate wavelength can lead to substrate decomposition or failure to excite the key chromophore.

  • For Lewis Acid-Catalyzed [2+2] Cycloadditions (e.g., Allenoate + Alkene):

    • Lewis Acid Incompatibility: The chosen Lewis acid may not be strong enough to sufficiently activate the allenoate or may be poisoned by Lewis-basic functional groups present in the substrates.[5]

    • Substrate Instability: Certain reagents, like trifluoroethyl allenoates, can be volatile and difficult to handle, leading to inaccurate stoichiometry.[6] Phenyl 2,3-butadienoate is often a more robust and reactive alternative due to its electron-withdrawing nature.[5]

    • Solvent and Temperature Effects: The reaction outcome is highly sensitive to conditions. For instance, in the EtAlCl₂-promoted cycloaddition of phenyl allenoate, dichloromethane is an effective solvent.[5]

Troubleshooting Protocol:

  • Step 1: Verify Reagent Quality and Stoichiometry. Ensure all reagents are pure and handled correctly. For volatile or unstable reagents like some allenoates, verify their integrity (e.g., by ¹H NMR) before use and consider using more stable alternatives like 2-naphthyl 2,3-butadienoate, which is a bench-stable solid.[5][6]

  • Step 2: Optimize Reaction Conditions. Systematically screen solvents, temperatures, and concentrations. For Lewis acid-catalyzed reactions, perform a screen of different acids (e.g., EtAlCl₂, TiCl₄, SnCl₄). A summary of conditions for a model reaction is provided in Table 1.

  • Step 3: For Photochemical Reactions, Use a Sensitizer. To circumvent inefficient intersystem crossing and favor the desired triplet pathway, add a triplet sensitizer like benzophenone or acetone.[1] The sensitizer absorbs the light and efficiently transfers the energy to the reacting olefin.[4]

  • Step 4: Control Reaction Concentration. In bimolecular reactions, higher concentrations can favor the desired cycloaddition over unimolecular decay pathways like cis/trans isomerization.

Table 1: Example of Condition Optimization for Lewis Acid-Promoted [2+2] Cycloaddition (Based on the cycloaddition of phenyl 2,3-butadienoate and a terminal alkene)

EntryLewis Acid (equiv.)SolventTemperature (°C)Typical Yield (%)
1EtAlCl₂ (1.0)CH₂Cl₂25~90%[5]
2TiCl₄ (1.0)CH₂Cl₂-78 to 25Moderate to High
3SnCl₄ (1.0)CH₂Cl₂0 to 25Moderate
4EtAlCl₂ (1.0)Toluene25Lower
Issue 2: Poor Diastereoselectivity (cis vs. trans)

Question: My reaction produces a mixture of cis and trans 1,3-disubstituted isomers that are difficult to separate. How can I improve the diastereoselectivity?

Answer:

Controlling the 1,3-stereochemistry is one of the most significant challenges in cyclobutane synthesis. The factors governing selectivity are subtle and depend heavily on the reaction mechanism.

Causality Analysis:

  • Mechanism-Dependent Selectivity: In stepwise reactions, such as many radical or polar [2+2] cycloadditions, the formation of an intermediate (e.g., a 1,4-diradical or zwitterion) allows for bond rotation before ring closure. The final diastereomeric ratio is often a result of a competition between kinetic and thermodynamic control, influenced by steric and electronic factors in the ring-closing transition state.

  • Solvent Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. In some photochemical reactions, less polar solvents may favor head-to-tail coupling, while more polar solvents can influence the head-to-head vs. head-to-tail regiochemistry, which is intrinsically linked to the final stereochemistry.[7]

  • Temperature: Reaction temperature can be a critical factor. Lower temperatures often favor the kinetically controlled product and can enhance selectivity if there is a sufficient energy difference between the diastereomeric transition states.[8]

  • Post-Reaction Isomerization: The obtained diastereomeric ratio can be altered during workup or purification if conditions are harsh enough to cause epimerization.[9]

Troubleshooting Workflow:

Below is a decision-making workflow to address poor diastereoselectivity.

G start Poor Diastereoselectivity (cis/trans mixture) temp Modify Reaction Temperature start->temp solvent Screen Solvent Polarity start->solvent catalyst Change Lewis Acid / Catalyst start->catalyst purification Optimize Purification start->purification lower_temp Lower temperature to favor kinetic product temp->lower_temp solvent_details Test nonpolar (e.g., Toluene) vs. polar (e.g., MeCN) solvents solvent->solvent_details catalyst_details Bulky catalysts can enhance steric differentiation catalyst->catalyst_details recrystallize Attempt recrystallization to isolate one diastereomer. purification->recrystallize chrom_details Use deactivated silica; avoid acidic/basic conditions purification->chrom_details

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Protocol: Improving Diastereomeric Ratio by Recrystallization

In many cases, even an optimized reaction will yield a mixture of diastereomers. If one isomer is crystalline and the other is not (or is significantly more soluble), recrystallization can be a powerful purification method.

  • Solvent Screening: Dissolve a small sample of the diastereomeric mixture in a range of hot solvents (e.g., hexanes, ethyl acetate, isopropanol, or mixtures thereof).

  • Cooling: Allow the solutions to cool slowly to room temperature, and then to 0-4 °C.

  • Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.

  • Analysis: Analyze the crystalline material and the mother liquor by ¹H NMR or HPLC to determine the diastereomeric ratio.

  • Optimization: Repeat with different solvents or solvent combinations to maximize the recovery and purity of the desired isomer. Controlling acidic impurities has been shown to be crucial for improving the diastereomeric ratio by recrystallization.[8]

Issue 3: Product Instability and Decomposition

Question: My cyclobutane product appears to be decomposing during workup or purification. What causes this instability and how can I prevent it?

Answer:

The stability of a cyclobutane ring is compromised by its inherent strain energy (~26 kcal/mol).[2] This makes it susceptible to ring-opening reactions, particularly when certain activating functional groups are present.

Causality Analysis:

  • Acid/Base Sensitivity: The presence of strong acids or bases during aqueous workup or chromatography can catalyze ring-opening or epimerization, especially in donor-acceptor cyclobutanes.[9][10][11]

  • Thermal Instability: Some highly strained systems, like those derived from bicyclo[1.1.0]butanes, or those prone to retro-[2+2] cycloadditions, can be thermally labile.

  • Silica Gel Catalyzed Decomposition: Standard silica gel is acidic and can cause decomposition of sensitive compounds during column chromatography.

Preventative Measures:

  • Perform a Neutral Workup: Quench the reaction with a neutral or buffered solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer, instead of strong acids (e.g., HCl) or bases (e.g., NaOH).

  • Use Deactivated Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base like triethylamine. This is done by preparing the column slurry with a solvent system containing ~1% triethylamine.

  • Avoid Excessive Heat: Concentrate reaction mixtures under reduced pressure at low temperatures (e.g., using a room temperature water bath).

  • Consider Alternative Purification: If the compound is highly sensitive, consider alternatives to silica gel chromatography, such as preparative HPLC with a neutral mobile phase or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing a 1,3-disubstituted cyclobutane?

There is no single "best" method; the optimal choice depends on the desired substitution pattern and available starting materials.

  • Photochemical [2+2] Cycloaddition: Excellent for constructing the core from simple alkenes and enones. It often requires specialized equipment (photoreactor) and can suffer from regioselectivity issues.[1][12]

  • Lewis Acid-Promoted [2+2] Cycloaddition: A robust method, particularly using allenoates and alkenes, which provides access to cyclobutanes with a useful exocyclic double bond for further functionalization.[5][6][13] It is often operationally simple.

  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): A modern and powerful strategy that allows for the diastereoselective installation of two different functional groups across the central C-C bond, leading to highly functionalized cyclobutanes.[12] However, the synthesis of the BCB starting materials can be challenging.

Q2: How can I confirm the stereochemistry (cis or trans) of my 1,3-disubstituted product?

The primary method is ¹H NMR spectroscopy .

  • Coupling Constants (J-values): The coupling patterns of the cyclobutane ring protons can sometimes distinguish between isomers, though this can be complex due to the puckered nature of the ring.

  • Nuclear Overhauser Effect (NOE): 1D or 2D NOE experiments (e.g., NOESY) are the most definitive NMR methods. For a cis isomer, an NOE correlation will be observed between the protons of the two substituents at the 1- and 3-positions. For the trans isomer, this correlation will be absent.

  • X-ray Crystallography: If a single crystal can be obtained, X-ray diffraction provides unambiguous proof of the relative stereochemistry.[14]

Q3: My reaction involves a [2+2] cycloaddition of an enone. What is the expected regioselectivity?

For photochemical [2+2] cycloadditions involving enones, the regioselectivity (head-to-head vs. head-to-tail dimerization) can be complex.[15] The outcome is influenced by solvent polarity and the electronic nature of the substrates.[7] For thermal reactions, such as those involving ketenes, the regiochemistry is more predictable: the most electron-rich atom of the alkene typically attacks the electron-poor carbonyl carbon of the ketene.[16]

G cluster_0 Photochemical [2+2] Cycloaddition Pathway Enone Enone (S₀) Enone_S1 Enone (S₁) (Singlet State) Enone->Enone_S1 hν (Excitation) Enone_T1 Enone (T₁) (Triplet State) Enone_S1->Enone_T1 Intersystem Crossing (ISC) Exciplex Exciplex with Alkene Enone_T1->Exciplex + Alkene Diradical 1,4-Diradical Intermediate Exciplex->Diradical Product Cyclobutane Product Diradical->Product Ring Closure

Caption: General mechanism for a triplet-sensitized photochemical [2+2] cycloaddition.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. National Institutes of Health. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • [2+2] cyclobutane synthesis (enones and alkenes). Reddit. [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. organic-chemistry.org. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research. [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

  • Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. [Link]

  • Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PubMed Central. [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. PubMed. [Link]

  • Cyclobutane Synthesis Methods Review. Scribd. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PubMed Central. [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Enone–alkene cycloadditions. Wikipedia. [Link]

  • Convenient route to 1,3-disubstituted cyclobutanes. An inexpensive synthesis of 3-oxocyclobutanecarboxylic acid. ACS Publications. [Link]

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Validation & Comparative

validation of "cis-3-(Boc-aminomethyl)cyclobutylamine" purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"## A Comparative Guide to the HPLC Purity Validation of cis-3-(Boc-aminomethyl)cyclobutylamine

In the synthesis of novel therapeutics, the purity of chemical intermediates is a critical determinant of the final active pharmaceutical ingredient's safety and efficacy. This guide offers a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of this compound, a vital building block in modern medicinal chemistry. We will explore the scientific rationale for method selection, provide a detailed and validated experimental protocol, and objectively compare its performance against other analytical techniques.

The Imperative of Purity in Pharmaceutical Building Blocks

This compound is a structurally unique bifunctional molecule, featuring a cyclobutane scaffold that imparts conformational rigidity and a Boc-protected amine that allows for selective chemical transformations.[1] These characteristics make it a valuable component in the synthesis of a wide range of drug candidates, from antimicrobial agents to muscarinic receptor antagonists.[1] However, its synthesis can lead to the formation of various impurities, such as the trans-diastereomer, unreacted starting materials, and byproducts of the Boc-protection step. The presence of these impurities can compromise subsequent reaction steps, reduce overall yield, and introduce contaminants into the final drug substance that may have unintended pharmacological effects. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control measure but a fundamental requirement for reliable and reproducible drug development.

Method Selection: The Rationale for Reversed-Phase HPLC

For the analysis of polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard analytical technique. The selection of RP-HPLC is based on several key advantages:

  • Versatility and High-Resolving Power: RP-HPLC, particularly with C18 stationary phases, provides excellent separation for a broad spectrum of molecules. By carefully adjusting the mobile phase composition, typically a gradient of water and a polar organic solvent like acetonitrile, it is possible to achieve baseline separation of the main compound from its closely related impurities. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is often employed to improve peak shape and retention of basic analytes like amines.[2]

  • Sensitivity and Detection: While the Boc group does not possess a strong chromophore, it allows for sensitive detection in the low UV range (200-220 nm). For even higher sensitivity and specificity, particularly for trace-level impurity analysis, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful option.[3]

  • Robustness and Regulatory Acceptance: RP-HPLC is a mature and well-understood technology. Validated HPLC methods are known for their robustness and reproducibility, which are critical for methods that will be transferred between laboratories or used for regulatory submissions.

A Systematic Approach to HPLC Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis a Analyte Characterization b Column & Mobile Phase Screening a->b c Optimization (Gradient, Flow, Temp) b->c d Final Method Selection c->d e Specificity d->e Transfer to Validation f Linearity & Range e->f g Accuracy & Precision f->g h LOD & LOQ g->h i Robustness h->i j Sample Analysis & System Suitability i->j Implementation k Data Reporting j->k

Caption: Workflow for HPLC Method Development and Validation.

A Validated RP-HPLC Protocol for Purity Determination

The following protocol has been rigorously validated for the purity assessment of this compound. It incorporates system suitability checks to ensure the ongoing validity of the analytical results.

Materials and Instrumentation
  • HPLC System: A quaternary gradient HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: A well-characterized batch of this compound.

Chromatographic Conditions
ParameterSetting
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL
Gradient Program5% to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B and equilibrate for 5 minutes.
Sample Preparation
  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 25.0 mL of the sample diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation: Demonstrating Fitness for Purpose

The analytical method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5]

Specificity

Specificity was confirmed by injecting the diluent, a placebo, and the analyte spiked with its potential impurities. The method demonstrated baseline separation of the main analyte peak from all other components, proving its ability to accurately measure the analyte in the presence of these impurities.

Linearity

The linearity of the method was established by analyzing a series of solutions of the reference standard over a concentration range of 0.05 to 1.5 mg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Range 0.05 - 1.5 mg/mL

The high correlation coefficient indicates a linear relationship between the peak area and the analyte concentration across the tested range.

Accuracy

Accuracy was determined through a recovery study by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Spike LevelMean Recovery (%)% RSD
80%99.20.9
100%100.50.6
120%99.70.8

The high recovery values demonstrate the accuracy of the method.

Precision

The precision of the method was assessed by determining repeatability (intra-day) and intermediate precision (inter-day).

Precision Type% RSD of Peak Area
Repeatability< 1.0%
Intermediate Precision< 2.0%

The low relative standard deviation (RSD) values indicate a high degree of precision.

Robustness

The robustness of the method was evaluated by making small, deliberate variations to the chromatographic conditions, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits under all varied conditions, demonstrating the method's robustness.

Comparative Analysis with Alternative Techniques

While RP-HPLC is the most suitable technique, a comparison with other analytical methods provides a broader perspective on purity determination.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) High resolution for volatile impurities.The non-volatile nature of the Boc-protected amine necessitates derivatization, which can introduce variability.
Supercritical Fluid Chromatography (SFC) Faster analysis times and reduced use of organic solvents.Requires specialized instrumentation and expertise for method development.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and can quantify without a specific reference standard for each impurity.Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.
Rationale for Analytical Technique Selection

G Analyte This compound (Polar, Non-volatile) HPLC RP-HPLC Analyte->HPLC Optimal Choice (Versatility, Sensitivity, Robustness) GC Gas Chromatography Analyte->GC Less Suitable (Requires Derivatization) SFC Supercritical Fluid Chromatography Analyte->SFC Alternative (Speed) NMR NMR Analyte->NMR Complementary (Structural Elucidation)

Caption: Decision matrix for the selection of an analytical method.

Conclusion

The validated Reversed-Phase HPLC method detailed in this guide provides a reliable, accurate, and robust tool for the purity assessment of this compound. The comprehensive validation data confirms its suitability for routine quality control in both research and manufacturing settings. While other analytical techniques have specific applications, the versatility, sensitivity, and established regulatory acceptance of RP-HPLC make it the superior choice for this critical analysis. By implementing this validated method, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby contributing to the overall integrity of the drug development process.

References

  • PubChem. This compound. Retrieved from [Link]

  • AA Blocks. This compound. Retrieved from [Link]

  • Nam, E., & Lee, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449–1484. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Organic Syntheses. cyclobutylamine. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • PubMed. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(11), 1648–1657. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of cis-3-(Boc-aminomethyl)cyclobutylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount to ensuring quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of "cis-3-(Boc-aminomethyl)cyclobutylamine," a key building block in modern medicinal chemistry. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Analytical Imperative: A Multi-Faceted Approach

The characterization of this compound necessitates a multi-technique approach to unequivocally confirm its structure, assess its purity, and identify any isomeric impurities. A comprehensive analytical workflow is crucial for quality control and to ensure the reliability of downstream applications.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Purity & Isomer Analysis cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H & ¹³C) HPLC_Purity HPLC-UV/MS (Purity Assessment) NMR->HPLC_Purity MS Mass Spectrometry (LC-MS or GC-MS) MS->HPLC_Purity FTIR FTIR Spectroscopy FTIR->HPLC_Purity HPLC_Isomer HPLC for Cis/Trans Isomer Separation HPLC_Purity->HPLC_Isomer If purity is high Chiral_HPLC Chiral HPLC for Enantiomeric Purity HPLC_Isomer->Chiral_HPLC If cis isomer confirmed Elemental_Analysis Elemental Analysis Chiral_HPLC->Elemental_Analysis For final validation Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Confirmation Sample->FTIR Functional Group Identification

Caption: Comprehensive analytical workflow for the characterization of this compound.

Comparative Analysis of Key Analytical Techniques

A judicious selection of analytical techniques is critical for a thorough characterization. The following table compares the primary methods and their specific applications for this compound.

Analytical TechniquePrimary ApplicationStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation & Isomeric PurityProvides detailed structural information, including stereochemistry. Quantitative for assessing isomeric ratios.Lower sensitivity compared to MS. Requires higher sample concentration.
Mass Spectrometry (MS) Molecular Weight Confirmation & Impurity ProfilingHigh sensitivity for detecting trace impurities. Confirms molecular formula.Does not provide detailed structural information on its own. Isomer differentiation can be challenging without fragmentation studies.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Isomer SeparationExcellent for separating mixtures and quantifying purity. Adaptable for cis/trans and chiral separations.Method development can be time-consuming. Requires appropriate reference standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationRapid and non-destructive. Confirms the presence of key functional groups (e.g., carbamate, amine).Provides limited structural information. Not suitable for quantitative analysis.
Elemental Analysis Empirical Formula VerificationConfirms the elemental composition of the bulk material.Does not provide structural information. Requires a pure sample.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity of atoms and the stereochemical arrangement of the cyclobutane ring.

Expert Insights: The cis configuration of the substituents on the cyclobutane ring can be confirmed by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY. The Boc protecting group will exhibit a characteristic singlet for the tert-butyl protons in the ¹H NMR spectrum.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Expected signals:

      • A singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.

      • Multiplets for the cyclobutane ring protons.

      • Signals for the aminomethyl protons.

      • A broad signal for the primary amine protons (may exchange with residual water in the solvent).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Expected signals:

      • Carbonyl carbon of the Boc group (~155 ppm).

      • Quaternary carbon of the Boc group (~79 ppm).

      • Methyl carbons of the Boc group (~28 ppm).

      • Carbons of the cyclobutane ring and the aminomethyl group.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to confirm the proton count for each group. Assign all signals in both ¹H and ¹³C spectra.

Mass Spectrometry: Unveiling the Molecular Weight and Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for detecting any impurities. Techniques such as Electrospray Ionization (ESI) are well-suited for this polar molecule.

Expert Insights: The presence of the Boc group can lead to characteristic fragmentation patterns, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). Predicted m/z values for common adducts of the target molecule (C₁₀H₂₀N₂O₂) are [M+H]⁺ at 201.16, [M+Na]⁺ at 223.14, and [M+K]⁺ at 239.12.[1]

Mass_Spec_Fragmentation Parent_Ion [M+H]⁺ m/z = 201.16 Fragment_1 Loss of Isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z = 145.10 Parent_Ion->Fragment_1 Fragmentation Fragment_2 Loss of Boc group (-100 Da) [M+H - C₅H₉O₂]⁺ m/z = 101.06 Parent_Ion->Fragment_2 Fragmentation Fragment_3 Loss of t-Butanol (-74 Da) [M+H - C₄H₁₀O]⁺ m/z = 127.10 Parent_Ion->Fragment_3 Fragmentation

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.

  • Chromatographic Separation (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the compound of interest and separate it from any impurities (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the ion chromatogram for the expected m/z of the target molecule and its adducts. Analyze the mass spectrum of the main peak to confirm the molecular weight.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Isomer Separation

HPLC is the workhorse for assessing the purity of this compound and for separating it from its trans isomer. Due to the presence of the primary amine, derivatization or the use of specific columns may be necessary for optimal resolution.

Expert Insights: The separation of cis and trans isomers of cyclic compounds can often be achieved on standard reversed-phase columns due to differences in their polarity and interaction with the stationary phase.[2][3] For chiral separation, polysaccharide-based chiral stationary phases (CSPs) are often effective for amine-containing compounds.[4][5]

Experimental Protocol: HPLC for Cis/Trans Isomer Separation

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 or a polar-embedded reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.

  • Method Development: Optimization of the mobile phase composition and pH may be required to achieve baseline separation of the cis and trans isomers.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV or a chiral detector (e.g., a circular dichroism detector).

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique to confirm the presence of the key functional groups in this compound.

Expert Insights: The spectrum will be characterized by the strong carbonyl stretch of the carbamate group and the N-H stretching and bending vibrations of the primary amine and the carbamate N-H.

Expected Characteristic FTIR Absorptions:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretch~3300 (broad)
N-H (Primary Amine)Stretch~3400-3300 (two bands)
C-H (Alkyl)Stretch~2960-2850
C=O (Carbamate)Stretch~1680-1700 (strong)
N-H (Primary Amine)Bend (Scissoring)~1650-1580
C-NStretch~1250-1020

Experimental Protocol: FTIR

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or correlation charts.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and identifies trace impurities. HPLC is the cornerstone for purity assessment and the critical separation of both geometric and stereoisomers. FTIR offers a rapid confirmation of the expected functional groups. By employing the detailed methodologies and expert insights provided in this guide, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity and success of their drug discovery and development programs.

References

  • PubChem. This compound. [Link]

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  • PubMed. High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PubChemLite. This compound (C10H20N2O2). [Link]

  • Google Patents.
  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

  • PubMed. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. [Link]

  • Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [Link]

  • National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659). [Link]

  • ResearchGate. Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]

  • ResearchGate. FTIR spectra of Boc-FF synthetized compound (a) and dried samples.... [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Chemistry LibreTexts. 4.7 Identifying Characteristic Functional Groups. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

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Safety Operating Guide

Navigating the Disposal of cis-3-(Boc-aminomethyl)cyclobutylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-3-(Boc-aminomethyl)cyclobutylamine (CAS No. 1363381-81-0), a key building block in medicinal chemistry. By understanding the chemical's properties and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.

Hazard Assessment and Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC10H20N2O2[1]
Molecular Weight200.28 g/mol [1]
AppearanceWhite crystalline powder[3]
Melting Point110-113 °C[3]
Flash PointApproximately 85 °C[3]

The Boc (tert-Butoxycarbonyl) protecting group is sensitive to strong acids, which can lead to its removal (deprotection)[3]. This reactivity must be considered when selecting a disposal pathway to avoid unintended reactions.

Personal Protective Equipment (PPE) and Safety Precautions

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound for disposal.

Essential PPE:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and airborne particles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or chemical-resistant apron is also necessary.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

General Handling Precautions:

  • All handling of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash[4].

Step 1: Waste Identification and Segregation

  • Waste Characterization: This compound is classified as a hazardous chemical waste due to its irritant and toxicity properties[1][5].

  • Segregation: The waste must be segregated from other waste streams to prevent incompatible chemical reactions[6][7]. It should be stored away from strong acids and oxidizing agents[2].

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are generally suitable[6]. The original product container, if empty and in good condition, can be reused for waste collection[7].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4]. The label should also include the date of accumulation and the specific hazards (e.g., Irritant, Harmful if Swallowed)[4].

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): In the laboratory, hazardous waste should be stored in a designated SAA, which could be a marked area on a benchtop or within a chemical fume hood[8].

  • Storage Conditions: Keep the waste container tightly closed except when adding waste[7]. Store in a cool, dry, and well-ventilated area away from sources of ignition[2]. The SAA must be inspected weekly for any signs of leakage[8].

Step 4: Final Disposal

  • Engage a Licensed Disposal Company: The ultimate disposal of the hazardous waste must be handled by a licensed and approved waste disposal contractor[9]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste[4].

  • Manifesting: For transportation off-site, the waste will need to be properly manifested according to EPA regulations to track it from the point of generation to its final disposal facility[10].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuation: Evacuate non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a small spill of the solid, carefully sweep it up with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust. Place the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • First Aid:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[11].

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[11].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[12].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[11].

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.

cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposition start Start: Waste Generation assess Hazard Assessment (Irritant, Harmful) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Away from acids/oxidizers) ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Pickup by Licensed Waste Contractor contact_ehs->pickup end_process Complete Manifest & Dispose pickup->end_process

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.